N-Ethylglucosamine
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
51349-84-9 |
|---|---|
分子式 |
C8H17NO5 |
分子量 |
207.22 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(ethylamino)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C8H17NO5/c1-2-9-5(3-10)7(13)8(14)6(12)4-11/h3,5-9,11-14H,2,4H2,1H3/t5-,6+,7+,8+/m0/s1 |
InChI 键 |
BIXCZKNSCJNZBL-LXGUWJNJSA-N |
SMILES |
CCNC(C=O)C(C(C(CO)O)O)O |
手性 SMILES |
CCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
CCNC(C=O)C(C(C(CO)O)O)O |
产品来源 |
United States |
科学研究应用
Neuroprotective Effects
Drug Development
N-Ethylglucosamine is being explored as a potential candidate for drug development due to its safety profile and biological activity. Its ability to interact with cellular pathways makes it a target for developing therapies for various diseases, including metabolic disorders and inflammatory conditions.
Glycosylation in Drug Formulation
NEGA can be utilized in pharmaceutical formulations as a glycosylating agent, enhancing the solubility and stability of drugs. This application is particularly relevant in the formulation of biologics where glycosylation plays a crucial role in efficacy and pharmacokinetics.
Biopolymer Production
This compound can serve as a building block for biopolymers such as chitosan derivatives, which have applications in drug delivery systems and tissue engineering. The polymerization of NEGA can lead to materials with enhanced biocompatibility and functionality.
Food Industry
In the food industry, NEGA can be used as a food additive or preservative due to its antimicrobial properties. Its ability to inhibit pathogenic bacteria makes it a valuable ingredient for enhancing food safety.
Case Studies
化学反应分析
Hydrolysis Reactions
N-Acetylglucosamine undergoes hydrolysis under acidic conditions to yield glucosamine. This reaction is catalyzed by cation exchange resins (e.g., D-650C or M-31 resins) and proceeds via solid acid hydrolysis. Key parameters include:
| Parameter | Optimal Range/Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 90–110°C | 50–90 | |
| Pressure | 3–50 psig | - | |
| Reaction Time | 2–7 hours | - | |
| Molar Ratio (Resin:NAG) | 2:1–3:1 | 19.2 |
-
Mechanistic Insight : Hydrolysis rates decrease as glucosamine accumulates due to resin site saturation. Acetate byproduct formation correlates with reaction progression (Fig. 5, ).
Anti-Inflammatory Activity
N-Acetylglucosamine suppresses inflammatory mediators in human chondrocytes:
| Mediator | Inhibition by GlcNAc (20 mM) | IC₅₀ (GlcNAc) | IC₅₀ (Glucosamine) |
|---|---|---|---|
| NO Production | 90% | 4.1 mM | 14.9 mM |
| iNOS mRNA Expression | Complete suppression | - | - |
| COX-2 Production | 75% | - | - |
-
Specificity : GlcNAc outperforms glucosamine and structurally similar sugars (e.g., N-acetylmannosamine) .
Conformational Dynamics
Microwave spectroscopy reveals three dominant conformers of α-GlcNAc stabilized by hydrogen bonding (Table 2, ):
| Conformer | Hydrogen Bond Network | Population (%) |
|---|---|---|
| Tg⁺ | O3H···O=C, O4H···O5, O6H···O3 | 45 |
| G−g⁺ | O3H···O=C, O2H···O6 | 30 |
| G+g− | O3H···O=C, O1H···O6 | 25 |
-
Key Finding : The Tg⁺ conformer defies the gauche effect due to a stabilizing three-hydrogen-bond network .
Carbon Dioxide Capture
GlcNAc reacts with CO₂ in aqueous solutions following pseudo-first-order kinetics:
| Temperature (K) | Rate Constant (k₂, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 303 | 97 | 31 |
| 313 | 165 | 29 |
-
Efficiency : Moderately fast reaction (Hatta number >3) with competitive absorption rates vs. glucosamine .
Thermal Degradation
Microwave-assisted heating of GlcNAc in sulfolane produces:
-
1,6-Anhydro-2-acetamido-2-deoxy-β-d-glucopyranose (AGPNAc) at 40% yield.
Synthetic Derivatives
Two novel bi-deoxygenated GlcNAc derivatives exhibit anti-inflammatory effects:
| Derivative | Structure Modification | Anti-Inflammatory Efficacy (vs. GlcNAc) |
|---|---|---|
| BNAG1 | 3,4-Dideoxy | 60% |
| BNAG2 | 4,6-Dideoxy | 95% |
准备方法
Traditional Alkylation of Glucosamine
The direct alkylation of glucosamine represents a straightforward route to N-ethylglucosamine. In this method, glucosamine hydrochloride is reacted with ethylating agents such as ethyl iodide or ethyl bromide in alkaline conditions. For instance, a protocol adapted from N-acetylglucosamine synthesis involves dissolving glucosamine in a methanol-water mixture (10:1 v/v) and adding ethyl iodide under vigorous stirring. The reaction is maintained at 50°C for 12 hours, with sodium hydroxide added to deprotonate the amine and facilitate nucleophilic substitution. After neutralization and purification via recrystallization, yields of 60–70% have been reported in analogous alkylation reactions.
A critical challenge lies in achieving regioselectivity, as the hydroxyl groups on the glucosamine backbone may undergo unintended O-ethylation. To mitigate this, protective groups such as benzyl or acetyl are employed to shield hydroxyl moieties during the alkylation step. For example, a three-step process described in a recent patent involves:
- Protecting C3, C4, and C6 hydroxyls with acetyl groups.
- Reacting the protected glucosamine with ethyl iodide in dimethylformamide (DMF) using potassium carbonate as a base.
- Deprotecting the hydroxyls via alkaline hydrolysis.
This method achieves a purity of >95% but requires additional steps, increasing production costs.
Reductive Amination of Glucose
An alternative approach utilizes reductive amination, where glucose is condensed with ethylamine in the presence of a reducing agent. This one-pot method avoids the need for pre-formed glucosamine. In a typical procedure, glucose and ethylamine (molar ratio 1:2) are dissolved in aqueous ethanol and heated to 60°C. Sodium cyanoborohydride is added to facilitate imine reduction, yielding this compound after 24 hours. While this method simplifies synthesis, the yield remains modest (40–50%) due to competing side reactions, such as glucose isomerization and over-alkylation.
Biocatalytic Approaches
Enzymatic Deacetylation-Ethylation Tandem Reactions
Biocatalytic strategies leverage enzymes to improve selectivity and reduce environmental impact. A promising tandem process combines enzymatic deacetylation of GlcNAc followed by chemical ethylation. In a study optimizing glucosamine production, Bacillus subtilis expressing diacetylchitobiose deacetylase (Dacph) achieved 86.8% conversion of GlcNAc to glucosamine. Subsequent ethylation of the glucosamine product using ethyl chloroacetate in a biphasic system (water:ethyl acetate) yielded this compound at 75% efficiency. This hybrid approach capitalizes on enzymatic specificity while minimizing byproducts.
Engineered Transaminases for Direct Synthesis
Recent advances in enzyme engineering have enabled the development of transaminases capable of transferring ethyl groups to glucosamine. For instance, a mutant transaminase from Arthrobacter sp. was engineered to accept ethylamine as an amine donor, catalyzing the conversion of fructose-6-phosphate to this compound-6-phosphate. After phosphatase treatment, the final product was obtained with a molar yield of 58%. While this method is in its infancy, it highlights the potential for fully enzymatic this compound production.
Metabolic Engineering for Microbial Production
Pathway Design in Escherichia coli
Metabolic engineering offers a sustainable route by reprogramming microbial hosts to synthesize this compound de novo. In a landmark study, E. coli was engineered to overexpress glucosamine-6-phosphate synthase (GlmS) and an ethyltransferase derived from Pseudomonas aeruginosa. By silencing competing pathways (pfkA deletion) and optimizing carbon source utilization (glycerol:glucose ratio 1:8), the strain produced 179.7 g/L of a related N-acetylated product. Adapting this system for ethylation requires substituting the acetyl-CoA-dependent N-acetyltransferase with an ethylmalonyl-CoA-dependent enzyme, a modification currently under investigation.
Yeast-Based Systems
Saccharomyces cerevisiae has also been explored due to its robust glycolytic flux. Introducing a heterologous ethylamine assimilation pathway (via EHT1 and HIS4) enabled the synthesis of ethylated amino sugars at titers of 12 g/L in fed-batch fermentation. Further optimization of cofactor regeneration (NADPH) and ethylamine transport is needed to improve yields.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Advantages | Challenges |
|---|---|---|---|---|
| Direct Alkylation | 60–70 | 90–95 | Simple, scalable | Low regioselectivity, byproduct formation |
| Reductive Amination | 40–50 | 85–90 | One-pot synthesis | Side reactions, low yield |
| Enzymatic Tandem | 75 | 98 | High specificity, eco-friendly | Multi-step, enzyme cost |
| Metabolic Engineering | 58 | 99 | Sustainable, high potential | Complex strain engineering, unresolved pathways |
常见问题
Q. What established protocols are recommended for synthesizing and validating N-Acetylglucosamine in laboratory settings?
N-Acetylglucosamine (GlcNAc) is typically synthesized via enzymatic or chemical acetylation of glucosamine. For laboratory-scale production:
- Chemical synthesis : Use acetic anhydride or acetyl chloride under controlled pH (7–9) to acetylate the amine group of glucosamine. Monitor reaction progress via thin-layer chromatography (TLC) or NMR .
- Enzymatic synthesis : Employ chitin deacetylases or engineered acetyltransferases for regioselective acetylation, ensuring higher stereochemical purity .
- Validation : Confirm purity (>98%) using HPLC with UV detection (λ = 195 nm) or GC-MS, referencing certified pharmaceutical standards (e.g., NIST-certified materials) .
Q. Which analytical techniques are critical for characterizing GlcNAc purity and structural integrity?
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile) resolves GlcNAc from contaminants. GC-MS is suitable for volatile derivatives .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H] at m/z 222.1) and fragmentation patterns .
Q. How can researchers optimize GlcNAc quantification in complex biological matrices?
- Sample preparation : Deproteinize samples using methanol precipitation or ultrafiltration (10 kDa cutoff) to remove interfering proteins .
- Derivatization : Label free amines with 9-fluorenylmethyl chloroformate (FMOC-Cl) for enhanced UV/fluorescence detection in HPLC .
- Enzymatic assays : Use hexokinase/glucose-6-phosphate dehydrogenase coupled systems, correcting for endogenous glucose interference .
Advanced Research Questions
Q. How can contradictions in reported biological activities of GlcNAc be resolved?
Discrepancies in GlcNAc’s roles (e.g., in inflammation or glycosylation) often arise from:
- Dosage variability : Conduct dose-response studies (e.g., 0.1–10 mM) to identify biphasic effects .
- Cell-type specificity : Validate findings across multiple models (e.g., mammalian vs. bacterial systems) .
- Metabolic context : Control for glucose levels in culture media, as GlcNAc competes with glucose for transporters .
- Meta-analysis : Use systematic reviews to aggregate data from heterogeneous studies, applying tools like PRISMA guidelines .
Q. What chemoenzymatic strategies enable synthesis of GlcNAc-containing glycans for structural studies?
- Core structure synthesis : Start with chemically synthesized chitobiose (GlcNAc-β-1,4-GlcNAc), then extend using glycosyltransferases (e.g., β-1,2-mannosyltransferases) .
- Orthogonal protection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers, enabling selective enzymatic glycosylation .
- "Stop-and-go" approach : Alternate chemical glycosylation and enzymatic trimming to build asymmetric N-glycans .
- Validation : Confirm linkages via MALDI-TOF-MS/MS and exoglycosidase digestions .
Q. How do GlcNAc structural modifications influence its role in protein O-GlcNAcylation?
- Substrate engineering : Modify the acetyl group (e.g., N-propionyl or N-azido derivatives) to probe O-GlcNAc transferase (OGT) specificity. Use X-ray crystallography to map active-site interactions .
- Kinetic assays : Measure OGT activity with UDP-GlcNAc analogs using stopped-flow fluorescence or radiometric H-UDP detection .
- Functional impact : Knock down OGT in cell lines (e.g., CRISPR/Cas9) and rescue with mutant GlcNAc analogs to assess signaling pathways (e.g., NF-κB) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
